molecular formula C19H20N2O4 B4537051 N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No.: B4537051
M. Wt: 340.4 g/mol
InChI Key: XQNQJTKOMMTFSG-UHFFFAOYSA-N
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Description

N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide is an organic compound with a complex structure that includes an acetylphenyl group, an oxopropyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-acetylphenylamine with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often require controlled temperatures, typically around 0-5°C for the initial acylation step, and room temperature for the coupling reaction. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylphenyl and methoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction pathways or inhibition of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide
  • **N-{[(3-acetylphenyl)amino]carbonothioyl}-4-bromobenzamide

Uniqueness

N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[3-(4-acetylanilino)-3-oxopropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(22)14-6-8-16(9-7-14)21-18(23)10-11-20-19(24)15-4-3-5-17(12-15)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQJTKOMMTFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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